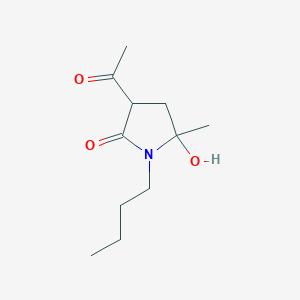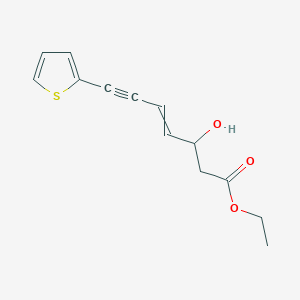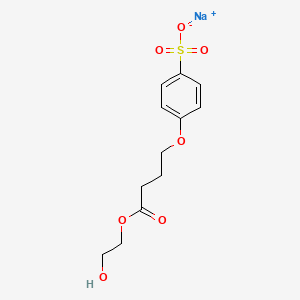
3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are significant in both natural and synthetic compounds due to their versatile biological activities and pharmaceutical applications . This compound is characterized by its unique structure, which includes an acetyl group, a butyl chain, a hydroxy group, and a methyl group attached to a pyrrolidinone ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a butyl-substituted pyrrolidinone with an acetylating agent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to maintain optimal reaction conditions. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The butyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
科学研究应用
3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with active sites of enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Pyrrolidin-2-one: A simpler analog without the acetyl, butyl, hydroxy, and methyl substitutions.
5-Hydroxy-5-methylpyrrolidin-2-one: Lacks the acetyl and butyl groups but retains the hydroxy and methyl substitutions.
Uniqueness: 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity, while the butyl chain increases its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
属性
CAS 编号 |
62672-64-4 |
|---|---|
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC 名称 |
3-acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO3/c1-4-5-6-12-10(14)9(8(2)13)7-11(12,3)15/h9,15H,4-7H2,1-3H3 |
InChI 键 |
DVXALUKNZMLHSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(CC1(C)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)


![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)

![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)
